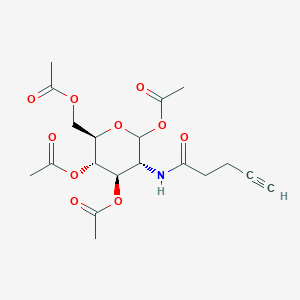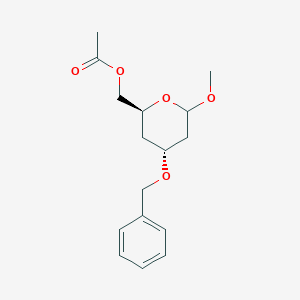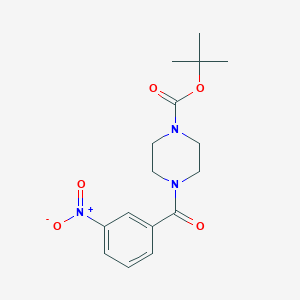
(1R)-1-(2-fluorophenyl)-3-methylbutan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de (1R)-1-(2-fluorophényl)-3-méthylbutan-1-amine est un composé chimique appartenant à la classe des composés organiques connus sous le nom de phénylpropylamines. Ce composé est caractérisé par la présence d'un groupe fluorophényle lié à un squelette de butan-1-amine. Il est couramment utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorhydrate de (1R)-1-(2-fluorophényl)-3-méthylbutan-1-amine implique généralement les étapes suivantes :
Matières premières : La synthèse commence par le choix de matières premières appropriées, telles que le 2-fluorobenzaldéhyde et la 3-méthylbutan-1-amine.
Réaction de condensation : Les matières premières subissent une réaction de condensation en présence d'un catalyseur approprié pour former un composé intermédiaire.
Réduction : Le composé intermédiaire est ensuite soumis à une réduction à l'aide d'un agent réducteur tel que le borohydrure de sodium pour produire l'amine souhaitée.
Formation de chlorhydrate : Enfin, l'amine est traitée avec de l'acide chlorhydrique pour former le sel de chlorhydrate de (1R)-1-(2-fluorophényl)-3-méthylbutan-1-amine.
Méthodes de production industrielle
Dans les milieux industriels, la production de chlorhydrate de (1R)-1-(2-fluorophényl)-3-méthylbutan-1-amine implique une synthèse à grande échelle utilisant des réacteurs automatisés et des procédés à flux continu. Les conditions de réaction sont optimisées pour garantir un rendement élevé et une pureté élevée du produit final. L'utilisation de techniques de purification avancées, telles que la recristallisation et la chromatographie, améliore encore la qualité du composé .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de (1R)-1-(2-fluorophényl)-3-méthylbutan-1-amine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les cétones ou les aldéhydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses alcools ou amines correspondants.
Substitution : Le groupe fluorophényle peut subir des réactions de substitution avec des nucléophiles, conduisant à la formation de nouveaux dérivés.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs fréquemment utilisés.
Substitution : Les nucléophiles tels que les amines, les thiols et les alcools sont utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent diverses phénylpropylamines substituées, des alcools et des cétones, en fonction des conditions de réaction et des réactifs spécifiques utilisés .
Applications de recherche scientifique
Le chlorhydrate de (1R)-1-(2-fluorophényl)-3-méthylbutan-1-amine a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour ses effets potentiels sur les systèmes biologiques, notamment ses interactions avec les enzymes et les récepteurs.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, en particulier dans le traitement des troubles neurologiques.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux et de procédés chimiques
Mécanisme d'action
Le mécanisme d'action du chlorhydrate de (1R)-1-(2-fluorophényl)-3-méthylbutan-1-amine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le composé peut moduler l'activité de ces cibles, conduisant à divers effets biochimiques et physiologiques. Les voies exactes impliquées dépendent de l'application et du contexte d'utilisation spécifiques .
Applications De Recherche Scientifique
(1R)-1-(2-fluorophenyl)-3-methylbutan-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of (1R)-1-(2-fluorophenyl)-3-methylbutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
- (1R)-1-(3-fluorophényl)-2-méthylpropylamine
- (1R)-1-(2-fluorophényl)-3-méthyl-1-butanamine
- Fumarate de 1-[5-(2-fluorophényl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-méthylméthanamine (TAK-438)
Unicité
Le chlorhydrate de (1R)-1-(2-fluorophényl)-3-méthylbutan-1-amine est unique en raison de sa substitution fluorophényle spécifique, qui confère des propriétés chimiques et biologiques distinctes. Cette unicité le rend précieux pour les applications de recherche ciblées et le développement d'agents thérapeutiques spécialisés .
Propriétés
Formule moléculaire |
C11H17ClFN |
|---|---|
Poids moléculaire |
217.71 g/mol |
Nom IUPAC |
(1R)-1-(2-fluorophenyl)-3-methylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H16FN.ClH/c1-8(2)7-11(13)9-5-3-4-6-10(9)12;/h3-6,8,11H,7,13H2,1-2H3;1H/t11-;/m1./s1 |
Clé InChI |
NMYVSKKUJLBHFS-RFVHGSKJSA-N |
SMILES isomérique |
CC(C)C[C@H](C1=CC=CC=C1F)N.Cl |
SMILES canonique |
CC(C)CC(C1=CC=CC=C1F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-1-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]ethanone](/img/structure/B11827124.png)
![(2Z)-2-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)-2-hydroxyiminoacetonitrile](/img/structure/B11827126.png)
![Tert-butyl 4-chloro-2-(pyridin-4-YL)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B11827139.png)

![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21E,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B11827145.png)


![(9R,9aR)-7-methyl-9a-(prop-2-en-1-yl)-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-amine](/img/structure/B11827161.png)

![2-[(2E,4E)-5-[3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indole;chloride](/img/structure/B11827176.png)



